molecular formula C13H15NO7 B8764930 4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-butyric acid methyl ester CAS No. 176375-42-1

4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-butyric acid methyl ester

Cat. No. B8764930
CAS RN: 176375-42-1
M. Wt: 297.26 g/mol
InChI Key: IAYUODHBFOOQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H15NO7 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-butyric acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-butyric acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

176375-42-1

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate

InChI

InChI=1S/C13H15NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-8H,3-5H2,1-2H3

InChI Key

IAYUODHBFOOQCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the keto-ester (48)(20.00 g, 79.3 mmol) in acetic anhydride (80 mL) was added dropwise to a stirring solution of HNO3 (400 mL) and Ac2O (80 mL) at 0° C. After stirring for 2.5 hours the reaction mixture was poured into iced water (3 L) and allowed to stand at 4° C. for a further 16 hours. The precipitate was collected by filtration and dried under vacuum to provide the nitro compound (49) as a yellow crystalline solid (14.52 g, 62%). Melting Point 70-73° C. 1H NMR (250 MHz, CDCl3) δ 10.4 (s, 2H), 7.61 (s, 1H), 7.40 (s, 1H), 4.21 (t, J=6.2 Hz, 2H), 4.00 (s, 3H), 3.71 (s, 3H), 2.58 (t, J=7.1 Hz, 2H), 2.23 (pent, J=6.3 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 188.2 (C1), 173.7 (C12), 153.8 (Cquat.), 152.1 (Cquat.), 144.1 (Cquat.), 125.8 (Cquat.), 110.2 (C6), 108.5 (C3), 69.0 (C9), 57.0 (C8), 52.2 (C13), 30.6 (C11), 24.4 (C10). IR (cm−1) 3571, 3485, 2951, 1725, 1689, 1573, 1329, 1172, 1064, 1002, 936, 896, 858, 820, 766, 738, 688, 624. MS (M+1) 298.0. Anal. Calcd for C13H15NO7: C, 52.53; H, 5.09; N, 4.71. Found: C, 52.80; H, 5.03; N, 4.75.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Yield
62%

Synthesis routes and methods II

Procedure details

To a pale pink solution of methyl 4-(4′-formyl-2′-methoxyphenoxy)butanoate (4) (3 g, 12.3 mmol) in DCM (20 cm3) was added dropwise, at 0° C. fuming nitric acid (1.5 cm3, 37.0 mmol). The resulting green solution was stirred at 00° C. for a further 30 mins before being allowed to spontaneously warm to r.t., where it remained for 3 hours. The subsequent bright yellow suspension was poured onto iced water (50 cm3) and extracted with DCM (3×30 cm3). The combined organic phase was washed with sat. NaHCO3 solution (2×50 cm3), followed by water (2×50 cm3) before being dried and concentrated in vacuo providing a bright yellow solid. The desired compound 5 was used without further purification (2.48 g, 68%). A small amount of material (250 mg, 0.84 mmol) was purified via column chromatography (SiO2, CH2Cl2) so that complete characterisation data could be obtained, m.p. 75° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827.) m.p. 76-78° C.]. Found C, 52.7; H, 5.2; N, 4.8; C13H15NO7 requires C, 52.5; H, 5.1; N, 4.7%; Rf 0.44 (SiO2, CH2Cl2); νmax (KBr disc)/cm−1 3100-2700 (m), 1735 (s), 1690 (s), 1290, 1220; 6, (200 MHz, CDCl3) 2.23 (2H, q, J=7.1 Hz, CH2), 2.57 (2H, t, J=7.1 Hz, CH2), 3.71 (3H, s, OCH3), 3.99 (3H, s, OCH3), 4.21 (2H, t, J=7.1 Hz, CH2), 7.40 (1H, s, H-3′), 7.61 (1H, s, H-6′), 10.44 (1H, s, CHO) ppm; δC (100 MHz, CDCl3) 24.1 (CH2), 30.2 (CH2), 51.8 (OCH3), 56.6 (OCH3), 59.6 (CH2), 108.1 (CH), 109.9 (CH), 125.5, 143.8, 151.7, 153.4, 173.2 (COOCH3), 187.8 (CHO) ppm; m/z (FAB) 298 [(MH+), 40%].
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.